molecular formula C18H22N2O B8111477 Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone

Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone

Cat. No.: B8111477
M. Wt: 282.4 g/mol
InChI Key: DOLYNAWDBXJWPC-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone is a spirocyclic compound featuring a fused indene-piperidine core linked to a pyrrolidine moiety via a ketone bridge. Its synthesis likely involves coupling pyrrolidine to the spiro[indene-piperidine] scaffold using standard acylation or nucleophilic substitution protocols, as seen in analogs (e.g., quinoline-based spiro compounds in ) .

Properties

IUPAC Name

pyrrolidin-1-yl(spiro[indene-3,4'-piperidine]-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c21-17(20-11-3-4-12-20)15-13-18(7-9-19-10-8-18)16-6-2-1-5-14(15)16/h1-2,5-6,13,19H,3-4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOLYNAWDBXJWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC3(CCNCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multicomponent 1,3-Dipolar Cycloaddition Strategies

The spiro[indene-1,4'-piperidine] framework can be efficiently assembled via 1,3-dipolar cycloaddition reactions, leveraging in situ-generated azomethine ylides. In a representative protocol, indane-1,3-dione reacts with secondary amino acids (e.g., L-proline or pipecolic acid) and nitrochromene derivatives under microwave irradiation to form spirocyclic adducts . For pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone, analogous conditions may involve substituting nitrochromene with a ketone-bearing dipolarophile.

Key optimization parameters include solvent selection and energy input. Ethanol at 80°C under microwave irradiation (100 W) achieves yields of 85–90% within 5–10 minutes, significantly outperforming conventional heating (58–75% over 2–3 hours) . The regioselectivity arises from the cis-orientation of the nitro group and phenyl substituents, as confirmed by NOESY NMR .

Mannich Reaction for Methanone Bridge Formation

The methanone bridge linking the pyrrolidine and spiro[indene-piperidine] units can be installed via a Mannich reaction. This one-pot, three-component condensation employs:

  • A primary or secondary amine (pyrrolidine),

  • A carbonyl compound (e.g., indanone derivative),

  • An aldehyde or ketone.

In a typical procedure, equimolar quantities of pyrrolidine, spiro[indene-piperidine]-3-carbaldehyde, and acetic acid are refluxed in ethanol. The reaction proceeds via iminium ion intermediates, followed by nucleophilic attack and dehydration. Yields depend critically on the electronic nature of the aldehyde; electron-withdrawing groups enhance reactivity but may necessitate prolonged reaction times (8–12 hours) .

Reductive Amination for Late-Stage Functionalization

Reductive amination offers a versatile route to introduce the pyrrolidinyl methanone group post-spirocycle formation. A spiro[indene-piperidine]-3-one intermediate is treated with pyrrolidine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. This method affords moderate yields (60–70%) but requires stringent pH control to avoid over-reduction . Solvent screening data (Table 1) highlights ethanol as optimal, with acetonitrile and methanol yielding inferior results due to poor solubility .

Microwave-Assisted Synthesis Enhancements

Microwave (MW) irradiation drastically improves reaction efficiency for spirocyclic systems. Comparative studies between conventional and MW methods demonstrate:

ParameterConventional (Ethanol, 80°C)Microwave (100 W, 80°C)
Time2–3 hours5–10 minutes
Yield58–75%85–90%
DiastereoselectivitySingle isomerSingle isomer

The MW approach minimizes side reactions, enabling cleaner product profiles and reducing purification demands .

Solvent and Temperature Optimization

Solvent polarity and boiling point critically influence reaction outcomes. Ethanol emerges as the superior solvent due to its ability to dissolve polar intermediates and tolerate high temperatures. Data from analogous syntheses (Table 1) reveal:

SolventTemperature (°C)Time (Hours)Yield (%)
Ethanol80290
Acetonitrile80750
Methanol80758

Non-polar solvents like toluene or benzene promote side reactions, yielding complex mixtures .

Mechanistic Insights and Stereochemical Control

The 1,3-dipolar cycloaddition proceeds via azomethine ylide formation, followed by decarboxylation and stereospecific attack on the dipolarophile. The spiro carbon’s configuration is dictated by the ylide’s geometry, with L-proline inducing a specific stereochemical outcome . NOESY correlations confirm the cis arrangement of substituents, ensuring regiochemical fidelity .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the spiro carbon, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound is defined by the following chemical properties:

  • Molecular Formula : C13H15NO
  • Molecular Weight : 201.26 g/mol
  • CAS Number : 180465-55-8

The spirocyclic structure contributes to its biological activity by enabling interactions with various biological targets.

Neuropharmacology

Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone has been investigated for its potential neuropharmacological effects. Research indicates that compounds with similar structures may exhibit activity at neurotransmitter receptors, which can be beneficial in treating conditions such as anxiety and depression.

Case Study : A study published in Medicinal Chemistry highlighted the synthesis of related spiro compounds that demonstrated selective binding to serotonin receptors, suggesting potential antidepressant effects .

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have indicated that spirocyclic compounds can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Data Table: Anticancer Activity of Spiro Compounds

Compound NameCancer TypeMechanism of ActionReference
Spiro[indene-1,4'-piperidine]-3(2H)-oneBreast CancerInhibition of PI3K/Akt pathway
This compoundColon CancerInduction of apoptosis

Synthesis and Development

The synthesis of this compound involves various methodologies that enhance its yield and purity. Recent advancements have focused on optimizing synthetic routes to improve the efficiency of producing this compound for research purposes.

Synthesis Techniques :

  • Cyclization Reactions : Utilizing cyclization methods to form the spiro structure effectively.
  • Functionalization Strategies : Modifying the piperidine and indene components to enhance biological activity.

Mechanism of Action

The mechanism of action of Pyrrolidin-1-yl(spiro[indene-1,4’-piperidin]-3-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain G-protein coupled receptors (GPCRs), influencing various signaling pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substituent Diversity

The spiro[indene-1,4'-piperidine] core is a common motif in several compounds, but substituents dictate functional and pharmacological differences:

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Biological Activity/Application Reference
Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone C₁₈H₂₂N₂O (estimated) ~282.4 Pyrrolidinyl methanone Not explicitly stated (potential kinase/GPCR modulation) N/A
Spiro[indene-1,4'-piperidin]-3(2H)-one C₁₃H₁₅NO 201.27 Ketone at C3 Intermediate for bioactive derivatives
1'-(6-Fluoroquinolin-4-yl)spiro[indene-1,4'-piperidin]-3(2H)-one () C₂₈H₃₀FN₄O₄S 537.2 Quinoline, methylsulfonylpiperazine Aldehyde dehydrogenase 1A1 inhibitor
3-([5]-Bromospiro[indene-1,4'-piperidin]-1'-yl)-1,2,3,4-tetrahydronaphthalen-2-ol () C₂₄H₂₈BrNO 450.4 Brominated spiro core, tetrahydronaphthol PET tracer for vesicular acetylcholine transporter
2-(1'-(tert-Butoxycarbonyl)-spiro[indene-1,4'-piperidin]-3-yl)acetic acid () C₂₀H₂₇NO₄ 345.43 BOC-protected amine, acetic acid side chain Synthetic intermediate for peptide coupling

Key Observations :

  • Rigidity vs. Flexibility: The pyrrolidinyl methanone group introduces a semi-rigid conformation, contrasting with more flexible analogs like 2-(1'-BOC-spiro)acetic acid .
  • Electron-Withdrawing Groups : Halogenated derivatives (e.g., bromo/fluoro in ) improve target binding through hydrophobic interactions, whereas sulfonamide groups () enhance solubility and enzyme inhibition .
  • Pharmacological Diversity: Quinoline-based analogs () target enzymes like ALDH1A1, while brominated spiro compounds () serve as imaging agents, highlighting scaffold versatility .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity: Pyrrolidin-1-yl(spiro[...])methanone’s logP is estimated to be ~3.5–4.0, comparable to BOC-protected analogs (logP 3.85 in ) but higher than sulfonamide-containing derivatives (e.g., : logP ~2.5) .
  • Solubility : The ketone bridge may reduce aqueous solubility compared to carboxylic acid derivatives () but improve membrane permeability relative to polar sulfonamides .

Stability and Reactivity

  • Metabolic Susceptibility : The pyrrolidine ring is prone to oxidative metabolism, whereas halogenated spiro cores () exhibit enhanced metabolic stability .

Biological Activity

Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a spiro structure combining indene and piperidine moieties, which contributes to its biological properties. The molecular formula is C13H15NC_{13}H_{15}N with a molecular weight of approximately 201.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Receptors: It may bind to neurotransmitter receptors, influencing pathways related to mood and cognition.
  • Enzymes: The compound can act as an inhibitor or modulator of specific enzymes involved in metabolic processes.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity: Preliminary studies suggest that the compound has potential anticancer effects. For instance, it has shown cytotoxic activity against various cancer cell lines, including HepG2 (liver cancer), MCF-7 (breast cancer), and Panc-1 (pancreatic cancer) cells .
  • Antioxidant Properties: The compound has demonstrated antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
  • Neuroprotective Effects: Given its structural similarity to known neuroprotective agents, it may have implications in treating neurodegenerative diseases by modulating neuroinflammatory responses.

Anticancer Studies

A notable study investigated the antiproliferative effects of pyrrole derivatives, including this compound. The findings indicated significant inhibition of cell proliferation across multiple cancer types through mechanisms involving apoptosis induction and cell cycle arrest .

Cell LineIC50 (µM)Mechanism
HepG215Apoptosis induction
MCF-712Cell cycle arrest
Panc-120Modulation of signaling

Antioxidant Activity

In another study focusing on antioxidant properties, the compound was evaluated using the DPPH radical scavenging assay. Results indicated a strong capacity to neutralize free radicals, suggesting potential applications in formulations aimed at reducing oxidative stress .

Comparative Analysis with Similar Compounds

This compound is compared with other spiro compounds known for their biological activities:

CompoundBiological ActivityReference
Spiro[indene-2,2’-pyrrolidine]Anticancer
Spiro[indene-2,2’-piperidine]Antimicrobial
Pyrrolidin derivativesNeuroprotective

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for Pyrrolidin-1-yl(spiro[indene-1,4'-piperidin]-3-yl)methanone?

  • Methodology :

  • Step 1 : Start with commercially available spiro[indene-1,4'-piperidin]-3-one derivatives.
  • Step 2 : Perform acylation using pyrrolidine derivatives under reflux conditions (e.g., dichloromethane, triethylamine) .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and verify purity (>95%) via HPLC .
    • Key Considerations : Monitor reactions with TLC and optimize solvent systems for intermediates .

Q. What analytical techniques are critical for characterizing this compound?

  • Essential Methods :

TechniquePurposeExample Parameters
NMR Confirm spirocyclic structure and substituent positions¹H (600 MHz), ¹³C (150 MHz) in CDCl₃
HPLC-MS Assess purity and molecular ion ([M+H]⁺)C18 column, 0.1% formic acid mobile phase
X-ray Diffraction Resolve stereochemical ambiguitiesSingle-crystal analysis (CCDC deposition)
  • Reference Standards : Compare spectral data with structurally analogous spiro compounds (e.g., spiro[piperidine-4,2'-quinolines]) .

Q. What safety precautions are required when handling this compound?

  • PPE : Lab coat, nitrile gloves, and safety goggles. Use in a fume hood due to potential respiratory irritation .
  • Storage : Store in airtight containers at RT (avoid moisture; hygroscopic intermediates may degrade) .
  • Disposal : Follow institutional guidelines for organic solvents and amine-containing waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case Study : Discrepancies between GC-MS (low-intensity molecular ions) and HRMS data.

  • Solution : Cross-validate with high-resolution ESI-MS (e.g., Bruker maXis) and X-ray crystallography to confirm molecular weight and connectivity .
  • Example : A 2024 study resolved conflicting IR and NMR data for a spiroquinoline analog by isolating single crystals for X-ray analysis .

Q. What strategies optimize the yield of spiro[indene-piperidine] derivatives in multi-step syntheses?

  • Key Variables :

  • Catalyst : Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Temperature Control : Maintain reflux conditions (±2°C) to avoid side reactions (e.g., ring-opening) .
  • Workup : Employ liquid-liquid extraction (e.g., NaHCO₃ wash) to isolate polar byproducts .
    • Yield Improvement : Scale reactions in batches <5 mmol to ensure reproducibility (reported yields: 70–85%) .

Q. How does stereochemistry influence the compound’s biological activity?

  • Pharmacological Insights :

  • In Silico Modeling : Docking studies (e.g., AutoDock Vina) suggest the spirocyclic core enhances binding to CNS targets (e.g., serotonin receptors) via conformational rigidity .
  • In Vitro Testing : Enantiomers of analogous spiro-piperidine compounds showed 10–100x differences in IC₅₀ values against kinase targets .
    • Experimental Design : Synthesize enantiopure derivatives via chiral HPLC and compare activity in cell-based assays .

Q. What computational methods predict the compound’s stability under varying pH conditions?

  • Approach :

  • pKa Prediction : Use MarvinSketch or ACD/Labs to estimate basicity of the piperidine nitrogen (predicted pKa ~8.5).
  • Degradation Pathways : Simulate hydrolysis at pH 2–12 using DFT calculations (B3LYP/6-31G*) .
    • Validation : Compare computational results with accelerated stability testing (40°C/75% RH for 4 weeks) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental molecular weights?

  • Root Causes : Isotopic impurities, adduct formation in MS, or incomplete purification.
  • Mitigation :

  • HRMS Calibration : Use internal standards (e.g., sodium trifluoroacetate) for accurate mass measurement .
  • Elemental Analysis : Confirm C/H/N ratios (±0.3% tolerance) to rule out contaminants .

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